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Introduction

Mannanase, an enzyme that catalyzes the hydrolysis of mannans and glucomannans, plays a
crucial role in various industrial and biotechnological applications, including in the food, feed,
and pharmaceutical industries.[1] Accurate determination of mannanase activity is essential for
enzyme characterization, process optimization, and quality control. The 3,5-dinitrosalicylic acid
(DNS) method is a widely used, simple, and cost-effective colorimetric technique for measuring
the amount of reducing sugars released by the enzymatic hydrolysis of polysaccharides like
mannan.[2][3] This document provides a detailed protocol for determining mannanase activity
using the DNS method.

Principle of the DNS Method

The DNS method is based on a redox reaction between the DNS reagent and reducing sugars.
[4] In an alkaline solution and upon heating, the aldehyde or ketone group of a reducing sugar
reduces the yellow 3,5-dinitrosalicylic acid to the orange-red 3-amino-5-nitrosalicylic acid.[5][6]
The intensity of the resulting color is directly proportional to the concentration of reducing
sugars in the sample.[5] The absorbance of the colored solution is measured
spectrophotometrically at 540 nm.[1][7] By using a standard curve of a known reducing sugar,
such as mannose, the concentration of reducing sugars produced by mannanase activity can
be quantified.
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Figure 1: Chemical principle of the DNS method.

Materials and Reagents
Equipment

e Spectrophotometer capable of reading at 540 nm|[1]
o Water bath[1]

» Vortex mixer

o Centrifuge[1]

e Micropipettes and tips

e Glass test tubes

e Cuvettes
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Reagents

e Substrate: 0.5% (w/v) Locust Bean Gum (LBG) or Konjac Mannan in a suitable buffer (e.g.,
50 mM sodium phosphate buffer, pH 7.0).[8][9]

e DNS Reagent:
o 3,5-Dinitrosalicylic acid (DNSA)
o Sodium potassium tartrate (Rochelle salt)[10]
o Sodium hydroxide (NaOH)[10]
o Phenol (optional, can reduce interference)[11][12]
o Sodium sulfite (optional, reduces interference from dissolved oxygen)[11][13]
o Distilled or deionized water

e Mannose Standard Stock Solution (e.g., 1 mg/mL): Dissolve a known amount of D-mannose
in distilled water.

e Enzyme Solution: Mannanase solution of unknown activity, appropriately diluted in buffer.

Experimental Protocols
Preparation of Reagents

4.1.1. DNS Reagent Preparation (100 mL)

» Dissolve 1.0 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water with gentle heating and
stirring.[14]

 In a separate beaker, dissolve 30.0 g of sodium potassium tartrate in 20 mL of 2 M NaOH.
[10]

o Slowly and carefully add the sodium potassium tartrate solution to the DNSA solution while
stirring continuously.
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Make up the final volume to 100 mL with distilled water.[10]

Store the reagent in a brown bottle at room temperature. It is stable for several months.[6]
[15]

4.1.2. Substrate Preparation (0.5% Locust Bean Gum)

Weigh 0.5 g of locust bean gum powder.

Disperse the powder in 100 mL of 50 mM sodium phosphate buffer (pH 7.0) by stirring
vigorously to prevent clumping.

Heat the solution while stirring until the gum is completely dissolved and the solution
becomes viscous.

4.1.3. Preparation of Mannose Standards

Prepare a stock solution of 1 mg/mL D-mannose in distilled water.

From the stock solution, prepare a series of working standards with concentrations ranging
from 0.1 to 1.0 mg/mL in distilled water.

Mannanase Activity Assay Workflow
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Figure 2: Experimental workflow for the mannanase activity assay.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b13387028?utm_src=pdf-body-img
https://www.benchchem.com/product/b13387028?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13387028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Standard Curve for Mannose

e Set up a series of test tubes labeled Blank, and for each mannose standard concentration
(e.g.,0.1,0.2,0.4, 0.6, 0.8, 1.0 mg/mL).

e To the "Blank" tube, add 1.0 mL of distilled water.

e To each of the standard tubes, add 1.0 mL of the corresponding mannose standard solution.
[16]

e Add 1.0 mL of DNS reagent to all tubes, including the blank.[16]
» Mix the contents of the tubes thoroughly.

e Incubate all tubes in a boiling water bath for 5-15 minutes.[17]

e Cool the tubes to room temperature.

e Add 8.0 mL of distilled water to each tube and mix well.[16][17]

e Measure the absorbance of each solution at 540 nm using a spectrophotometer, with the
blank solution used to zero the instrument.

Plot a graph of absorbance at 540 nm versus the concentration of mannose (mg/mL).

Enzyme Assay Procedure

o Set up three sets of test tubes: "Test," "Enzyme Blank," and "Substrate Blank."

o Test: Add 0.5 mL of the appropriately diluted enzyme solution to 0.5 mL of the 0.5% locust
bean gum solution.

e Enzyme Blank: Add 0.5 mL of the enzyme solution to 0.5 mL of the buffer.
e Substrate Blank: Add 0.5 mL of the 0.5% locust bean gum solution to 0.5 mL of the buffer.

 Incubate all tubes at the optimal temperature for mannanase activity (e.g., 50°C) for a
specific period (e.g., 10-30 minutes).[3]
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o Stop the enzymatic reaction by adding 1.0 mL of DNS reagent to each tube.

e Proceed with the color development and absorbance measurement as described in steps 5-
9 of the "Standard Curve for Mannose" protocol.

e The absorbance of the "Test" sample should be corrected by subtracting the sum of the
absorbances of the "Enzyme Blank" and "Substrate Blank."

Data Presentation and Calculation
Mannose Standard Curve Data

Mannose Concentration (mg/mL) Absorbance at 540 hm (AU)
0.0 (Blank) 0.000
0.1 0.152
0.2 0.305
0.4 0.610
0.6 0.915
0.8 1.220
1.0 1.525

Note: These are example data. A standard curve must be generated for each experiment.

From the standard curve, determine the linear equation (y = mx + c), where y is the
absorbance, x is the concentration of mannose, m is the slope, and c is the y-intercept.

Calculation of Mannanase Activity

One unit (U) of mannanase activity is typically defined as the amount of enzyme that releases
1 pumol of reducing sugar (mannose equivalents) per minute under the specified assay
conditions.

Calculation Steps:

o Determine the concentration of reducing sugar released:
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o Use the linear equation from the standard curve to calculate the concentration of mannose
(in mg/mL) in the "Test" sample from its corrected absorbance.

o Concentration of reducing sugar (mg/mL) = (Corrected Absorbance - y-intercept) / slope

o Calculate the total amount of reducing sugar produced:

o Total reducing sugar (mg) = Concentration of reducing sugar (mg/mL) x Total volume of
assay mixture before DNS addition (mL)

e Convert the amount of reducing sugar to pmol:

o Amount of reducing sugar (umol) = (Total reducing sugar (mg) / Molecular weight of
mannose (mg/umol)) x 1000

o (Molecular weight of mannose = 180.16 g/mol = 0.18016 mg/umol)
o Calculate the enzyme activity:

o Enzyme Activity (U/mL) = (Amount of reducing sugar (umol)) / (Incubation time (min) x
Volume of enzyme solution used (mL)) x Dilution factor of the enzyme

Troubleshooting and Considerations

« Interference: Certain substances can interfere with the DNS assay, including some amino
acids, phenols, and other reducing agents that may be present in crude enzyme
preparations.[12][18][19] Running appropriate blanks is crucial to minimize these
interferences.[17]

o Substrate and Enzyme Blanks: It is essential to include both enzyme and substrate blanks to
account for any reducing sugars present in the enzyme preparation or the substrate itself.[3]

o Heating Time: The heating time for color development is a critical step. Inconsistent heating
can lead to variability in results.[17]

o Standard Sugar: While glucose is sometimes used for the standard curve, using mannose is
more appropriate for mannanase assays as it is the primary product of mannan hydrolysis.
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e Assay Linearity: Ensure that the amount of reducing sugar produced falls within the linear
range of the standard curve. If the absorbance is too high, the enzyme solution should be
further diluted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13387028#mannanase-activity-assay-using-dns-
method]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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